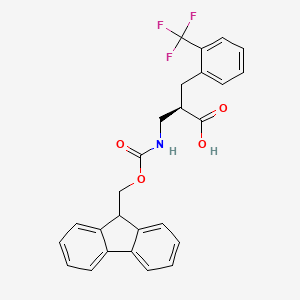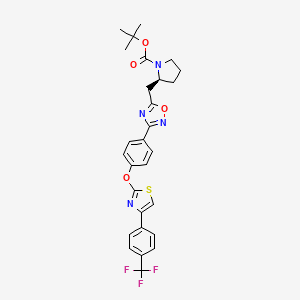
tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate: is an organic compound with the molecular formula C12H18N2O2 . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate typically involves the reaction of 4-(aminomethyl)phenylamine with tert-butyl chloroformate . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions usually involve room temperature and a reaction time of several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceutical intermediates and complex organic molecules .
Biology: In biological research, it is used as a protecting group for amines, allowing selective reactions to occur without interference from the amino group.
Medicine: drug candidates due to its stability and reactivity.
Industry: In the industrial sector, it is used in the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism by which tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate exerts its effects involves the protection of amino groups . The tert-butyl carbamate group is stable under various conditions, allowing selective reactions to occur. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
- tert-Butyl N-(4-(aminomethyl)phenyl)carbamate
- tert-Butyl N-(4-(aminobutyl)carbamate)
- tert-Butyl N-phenylcarbamate
Uniqueness: tert-Butyl (4-(3-(aminomethyl)phenyl)butyl)carbamate is unique due to its specific structure, which provides stability and versatility in chemical reactions. Its ability to act as a protecting group for amines makes it valuable in organic synthesis .
Properties
Molecular Formula |
C16H26N2O2 |
|---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
tert-butyl N-[4-[3-(aminomethyl)phenyl]butyl]carbamate |
InChI |
InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18-10-5-4-7-13-8-6-9-14(11-13)12-17/h6,8-9,11H,4-5,7,10,12,17H2,1-3H3,(H,18,19) |
InChI Key |
QJJPDUGKCUBJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1=CC(=CC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


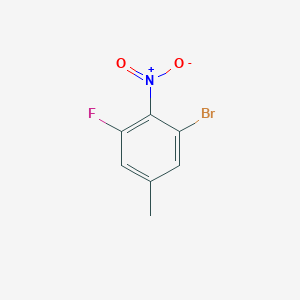
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)
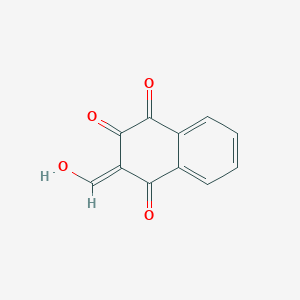

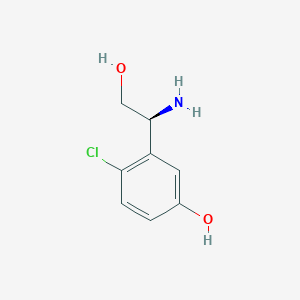
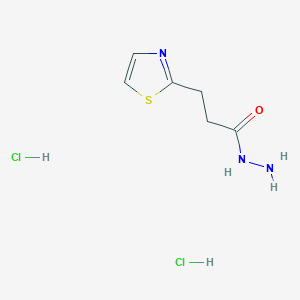
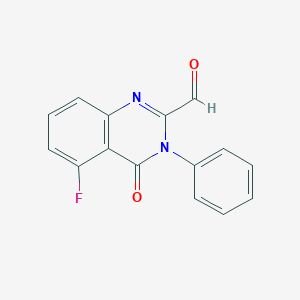


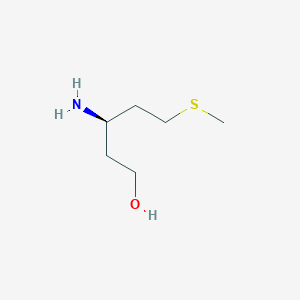
![1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one](/img/structure/B12955591.png)
